molecular formula C7H7NO B8817286 2-(Pyridin-2-YL)acetaldehyde

2-(Pyridin-2-YL)acetaldehyde

Cat. No.: B8817286
M. Wt: 121.14 g/mol
InChI Key: BPBDVCVMDGMPEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyridin-2-YL)acetaldehyde (CAS: 54765-14-9) is a versatile pyridine-based chemical building block with a molecular formula of C7H7NO and a molecular weight of 121.14 g/mol . Its key physicochemical properties include a predicted boiling point of 211.6±15.0 °C and a predicted density of 1.074±0.06 g/cm³ . The compound features an aldehyde functional group adjacent to a pyridin-2-yl ring, making it a valuable precursor in organic synthesis and medicinal chemistry research. This compound is primarily used as a key intermediate in the design and synthesis of novel heterocyclic compounds for pharmaceutical research. It serves as a crucial synthon in molecular hybridization strategies, particularly in the development of potential therapeutic agents. For instance, pyridine-hydrazone hybrids derived from similar aldehydes have been synthesized and investigated for their promising antitumor activities, with molecular docking studies showing favorable binding affinities against lung cancer-related proteins like EGFR . Furthermore, the 2-(pyridin-2-yl) moiety is a privileged structure in drug discovery, featured in novel compounds such as 2-(pyridin-2-yl)pyrimidine derivatives that have demonstrated significant anti-fibrotic activity by effectively inhibiting collagen expression and the proliferation of hepatic stellate cells in vitro . The product is supplied in various quantities for experimental research, with packaging options ranging from 1 gram to 100 kilograms . This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7NO

Molecular Weight

121.14 g/mol

IUPAC Name

2-pyridin-2-ylacetaldehyde

InChI

InChI=1S/C7H7NO/c9-6-4-7-3-1-2-5-8-7/h1-3,5-6H,4H2

InChI Key

BPBDVCVMDGMPEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CC=O

Origin of Product

United States

Reactivity and Chemical Transformations of 2 Pyridin 2 Yl Acetaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group in 2-(Pyridin-2-YL)acetaldehyde is a primary site of chemical activity, characterized by the electrophilic nature of its carbonyl carbon. This inherent reactivity allows for a diverse range of chemical transformations.

Nucleophilic Addition Reactions

The partial positive charge on the carbonyl carbon of this compound makes it a prime target for nucleophilic attack. masterorganicchemistry.com This fundamental reaction, known as nucleophilic addition, proceeds via the formation of a bond between the nucleophile and the carbonyl carbon, leading to a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields an alcohol. The accessibility of the carbonyl carbon in an aldehyde, as compared to a ketone, generally facilitates these addition reactions. libretexts.org The rate of these reactions can be influenced by electronic effects; electron-withdrawing groups adjacent to the carbonyl tend to increase reactivity, while electron-donating groups have the opposite effect. masterorganicchemistry.com

Condensation Reactions with Diverse Substrates

This compound readily undergoes condensation reactions with a variety of nucleophilic substrates, most notably amines and carbonyl compounds.

Reactions with Amines: The reaction with primary amines leads to the formation of imines, also known as Schiff bases, through the elimination of a water molecule. libretexts.org This reaction is acid-catalyzed and the pH must be carefully controlled, with optimal rates often observed around a pH of 5. libretexts.org Similarly, reactions with other amine derivatives like hydroxylamine, hydrazine (B178648), and semicarbazide (B1199961) yield stable crystalline products such as oximes, hydrazones, and semicarbazones, respectively. libretexts.orgsmolecule.com These derivatives are often used for the characterization of aldehydes. libretexts.org

Reactions with Carbonyl Compounds (Aldol Condensation): In the presence of a base, aldehydes with α-hydrogens, such as this compound, can undergo self-condensation or condensation with other carbonyl compounds in what is known as the Aldol (B89426) condensation. The base abstracts an α-hydrogen to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of another aldehyde molecule to form a β-hydroxy aldehyde (an aldol).

Reactant TypeProduct TypeGeneral Reaction Conditions
Primary AmineImine (Schiff Base)Acid-catalyzed, controlled pH (~5) libretexts.org
HydroxylamineOximeMild conditions smolecule.com
HydrazineHydrazoneMild conditions libretexts.org
SemicarbazideSemicarbazoneMild conditions libretexts.org
Carbonyl Compoundβ-hydroxy aldehydeBase-catalyzed (e.g., NaOH)

Oxidation and Reduction Pathways

The aldehyde group of this compound can be readily oxidized or reduced.

Oxidation: Aldehydes are susceptible to oxidation, which can convert them into carboxylic acids. libretexts.org Strong oxidizing agents can facilitate this transformation. For instance, the oxidation of acetaldehyde (B116499) to acetic acid involves the gain of an oxygen atom by the carbonyl carbon. libretexts.org In some cases, palladium-catalyzed oxidation of similar aromatic aldehydes has been shown to yield products like acetophenone (B1666503) and benzaldehyde. rsc.org

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol. vulcanchem.com A common and effective reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄). vulcanchem.com This reaction is a cornerstone of organic synthesis, providing a direct route from aldehydes to their corresponding alcohols.

Aldehyde Deformylation Reaction Mechanisms

Aldehyde deformylation is a significant reaction in which the aldehyde group is removed. manchester.ac.ukrsc.org This process is crucial in various biological and chemical systems, including the biosynthesis of hormones by cytochrome P450 enzymes. manchester.ac.ukrsc.org While the specific mechanisms for this compound are not extensively detailed in the provided results, general principles of aldehyde deformylation can be inferred.

Mechanistically, two primary pathways are often considered:

Nucleophilic Attack: A widely accepted mechanism involves the nucleophilic attack of a reactive species, such as a metal-peroxo complex, on the aldehyde's carbonyl carbon. nih.govacs.org This can lead to the formation of a peroxy-hemiacetal intermediate, which then undergoes further reactions to release formic acid or formaldehyde (B43269). manchester.ac.ukmdpi.com

Hydrogen Atom Abstraction: An alternative mechanism involves the abstraction of a hydrogen atom from the aldehyde. manchester.ac.ukmdpi.com

The specific pathway can be influenced by the structure of the aldehyde and the nature of the catalyst or reagent involved. nih.gov

Acetal (B89532) Formation for Aldehyde Protection and Derivatization

The reaction of this compound with alcohols in the presence of an acid catalyst leads to the formation of acetals. libretexts.org This reaction proceeds through a hemiacetal intermediate, which is formed by the addition of one equivalent of alcohol to the carbonyl group. libretexts.org The hemiacetal can then react with a second equivalent of alcohol to form a stable acetal. libretexts.orgmasterorganicchemistry.com

This transformation is reversible and can be driven towards acetal formation by removing the water generated during the reaction. masterorganicchemistry.com The stability of acetals makes them excellent protecting groups for aldehydes during multi-step syntheses, as they are unreactive towards many reagents that would otherwise react with the aldehyde functionality. masterorganicchemistry.com The aldehyde can be regenerated by treating the acetal with aqueous acid. masterorganicchemistry.com A notable example is the formation of cyclic acetals when 2-pyridinecarboxaldehyde (B72084) reacts with γ-hydroxy-α,β-acetylenic esters, a reaction promoted by the basicity of the pyridine (B92270) ring itself. nih.gov

ReactionIntermediateProductCatalystKey Features
Acetal FormationHemiacetal libretexts.orgAcetal libretexts.orgAcid libretexts.orgReversible; used for protection masterorganicchemistry.com
Cyclic Acetal Formation-Cyclic Acetal nih.govPyridine ring (self-promoted) nih.govOccurs with specific diols nih.gov

Pyridine Moiety Reactivity

The pyridine moiety is known to participate in the formation of metal complexes, acting as a ligand. researchgate.net The nitrogen atom can coordinate with various metal ions, a property that is exploited in the design of catalysts and functional materials. researchgate.net The ease of synthesis and the chelating ability of pyridine derivatives make them valuable in coordination chemistry. polimi.it

Furthermore, the pyridine ring can influence the reactivity of the adjacent aldehyde group. For instance, the basic nature of the pyridine nitrogen can promote intramolecular reactions, as seen in the formation of cyclic acetals. nih.gov The electron-withdrawing nature of the pyridine ring can also affect the electronic properties of the aldehyde, potentially influencing its susceptibility to nucleophilic attack.

In the context of more complex transformations, pyridine derivatives are key precursors in the synthesis of fused heterocyclic systems like indolizines. rsc.org These syntheses often involve the formation of pyridinium (B92312) ylides, which then undergo cycloaddition reactions. rsc.org

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring in this compound is generally resistant to electrophilic substitution reactions due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. globalresearchonline.net When such reactions do occur, they are typically slow, require harsh conditions, and direct the incoming electrophile to the 3-position. globalresearchonline.net

Conversely, the pyridine ring is more susceptible to nucleophilic substitution, particularly at the 2-, 4-, and 6-positions. globalresearchonline.netgoogle.com The presence of the acetaldehyde group at the 2-position can influence the regioselectivity of these reactions. Converting the pyridine to a pyridine N-oxide or a quaternary salt can further enhance the reactivity of the 2- and 4-positions towards nucleophilic attack. google.com

Coordination Chemistry of the Pyridine Nitrogen in Ligand Design

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it an excellent coordination site for metal ions. This property is extensively utilized in the design of ligands for transition metal complexes. jscimedcentral.com The resulting metal complexes have applications in various fields, including catalysis and materials science. rsc.org

The coordination can occur solely through the pyridine nitrogen, or the entire this compound molecule can act as a bidentate or tridentate ligand, involving other atoms from the acetaldehyde side chain or from other functional groups introduced into the molecule. researchgate.netfuotuoke.edu.ng For instance, Schiff base ligands derived from the condensation of this compound with amines can coordinate to metal ions through the pyridine nitrogen and the imine nitrogen. rasayanjournal.co.in The geometry and stability of the resulting metal complexes are influenced by the nature of the metal ion and the other ligands present. researchgate.net

Table 1: Examples of Metal Complexes with Ligands Derived from this compound

Metal IonCo-ligandResulting Complex GeometryReference
Cu(II)(E)-2-(6-chloropyridazin-3-yl)-1-(1-(pyridin-2-yl)ethylidene)hydrazineSquare planar or distorted octahedral researchgate.net
Co(II)Schiff bases from 2-aminopyridine (B139424) derivativesOctahedral rasayanjournal.co.in
Ni(II)Schiff bases from 2-aminopyridine derivativesOctahedral rasayanjournal.co.in
Cu(II)Schiff bases from 2-aminopyridine derivativesOctahedral rasayanjournal.co.in
Cu(II)3-methyl-5-pyridin-2-yl-1,2,4-triazoleBinuclear rsc.org

Reactivity at the Alpha-Carbon and Adjacent Linker

Enolate Formation and its Role in Carbon-Carbon Bond Formation

The carbon atom alpha to the carbonyl group in this compound is acidic and can be deprotonated by a suitable base to form an enolate. masterorganicchemistry.com This enolate is a powerful nucleophile and plays a crucial role in various carbon-carbon bond-forming reactions. The stability of the enolate is enhanced by the delocalization of the negative charge onto the electronegative oxygen atom of the carbonyl group. masterorganicchemistry.com

The formation of the enolate is a key step in aldol condensation reactions, where it attacks the electrophilic carbonyl carbon of another aldehyde or ketone molecule. acs.org This reaction can be used to synthesize more complex molecules. The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions. vanderbilt.edu Strong, hindered bases tend to form the kinetic enolate, while weaker bases under thermodynamic control lead to the more stable enolate. vanderbilt.edu

Imine-Enamine Tautomerization and its Significance in Cyclization Reactions

This compound can react with primary or secondary amines to form imines, which can then undergo tautomerization to form enamines. libretexts.org This imine-enamine tautomerism is a form of constitutional isomerism where the two forms can rapidly interconvert. libretexts.org The equilibrium between the imine and enamine forms is influenced by factors such as the structure of the reactants and the reaction conditions. acs.org

This tautomerization is particularly significant in cyclization reactions. The enamine intermediate, being electron-rich, can act as a nucleophile in intramolecular reactions, leading to the formation of new rings. acs.org For example, the reaction of this compound derivatives can proceed through an imine-enamine tautomerization to generate a reactive intermediate that undergoes cyclization to form indolizine (B1195054) structures. researchgate.netresearchgate.net

Advanced Mechanistic Studies of Chemical Transformations Involving the Chemical Compound

Investigation of Radical Intermediates and Pathways

Recent studies have explored the involvement of radical intermediates in chemical transformations of this compound and its derivatives. These radical pathways can be initiated by various methods, including the use of radical initiators or through single-electron transfer (SET) processes.

For instance, the synthesis of indolizine derivatives from 2-(pyridin-2-yl)acetate has been shown to proceed through a radical cross-coupling/cyclization mechanism. researchgate.net Mechanistic investigations, often involving the use of radical scavengers like TEMPO, have provided evidence for the formation of radical intermediates. In some cases, the reaction mechanism involves the formation of a radical cation intermediate which then undergoes further transformations to yield the final product. The study of these radical pathways is crucial for understanding the reaction mechanisms and for developing new synthetic methodologies. acs.orgmdpi.com

Assessment of Concerted versus Stepwise Mechanisms in Bond Forming Processes

The formation of new covalent bonds in reactions involving this compound can proceed through either concerted or stepwise mechanisms. A concerted reaction is a one-step process where bond breaking and bond making occur simultaneously, passing through a single transition state. In contrast, a stepwise reaction involves one or more intermediates and multiple transition states. The operative pathway is dictated by factors such as the nature of the reactants, reaction conditions, and the electronic and steric properties of the substituents.

Radical reactions represent a clear example of stepwise bond-forming processes. Organocatalytic methods have been developed for the reductive coupling of aldehydes with olefins, proceeding through radical intermediates. rsc.org For instance, a pyridine-boryl radical, generated in situ, can add to an aldehyde to form a ketyl radical. rsc.org This ketyl radical is the key intermediate that then participates in the subsequent C-C bond formation. rsc.org Computational and experimental studies support this stepwise radical mechanism for various aldehydes, highlighting a metal-free approach to reductive coupling. rsc.org

Proton-coupled electron transfer (PCET) is another process where the distinction between concerted and stepwise pathways is crucial. nih.gov Depending on the specific system and environment, the transfer of a proton and an electron can be a single, concerted event or occur sequentially. nih.gov For instance, the oxidation of hydroquinone (B1673460) by certain complexes has been shown to proceed via either concerted or stepwise PCET depending on the aqueous environment. nih.gov While not studied specifically for this compound, its combination of a reducible aldehyde and a proton-accepting pyridine ring makes it a candidate for such complex mechanisms. Ab-initio studies on related bipyridyl systems have shown that double proton transfer reactions tend to follow a stepwise mechanism rather than a concerted one. nih.gov

The table below summarizes the characteristics of concerted versus stepwise mechanisms relevant to the reactivity of aldehydes like this compound.

Mechanism TypeKey CharacteristicsIntermediatesTransition StatesExample Reaction Type
Concerted Bond making and breaking occur in a single step.NoneOnePericyclic Reactions (e.g., Diels-Alder)
Stepwise Reactions proceed through one or more distinct steps.One or more stable intermediatesMultipleRadical Coupling, Staudinger Cycloaddition

Intramolecular Cyclization Dynamics and Selectivity

The bifunctional nature of this compound and its derivatives, possessing both a nucleophilic pyridine nitrogen and an electrophilic aldehyde (or a related functional group at the adjacent methylene (B1212753) position), makes it an excellent precursor for intramolecular cyclization reactions. These reactions are fundamental to the synthesis of N-fused heterocyclic scaffolds, most notably indolizines, which are of significant interest in medicinal chemistry. organic-chemistry.orgorganic-chemistry.org

A prominent strategy for synthesizing substituted indolizines involves the cyclization of 2-(pyridin-2-yl)acetate derivatives. The dynamics and selectivity of these reactions are highly dependent on the reaction conditions and the nature of the coupling partner.

Iodine-Mediated Oxidative Cyclization: An iodine-mediated oxidative cyclization between 2-(pyridin-2-yl)acetate derivatives and alkynes allows for the regio- and chemoselective synthesis of multisubstituted indolizines. organic-chemistry.orgresearchgate.net Plausible mechanisms proposed for these transformations include either radical processes or a condensation followed by intramolecular cyclization, both of which are stepwise pathways. organic-chemistry.org The selectivity can be controlled by modifying the reaction conditions. For example, the choice of base and solvent can direct the reaction towards specific isomers.

Copper/Iodine-Mediated Oxidative Cross-Coupling/Cyclization: A novel method employing a copper/I₂ system facilitates the oxidative cross-coupling and subsequent cyclization of 2-(pyridin-2-yl)acetate derivatives with simple olefins. organic-chemistry.orgnih.gov This approach provides a direct and efficient route to 1,3-di- and 1,2,3-trisubstituted indolizines. nih.gov Mechanistic investigations point towards a radical pathway that involves a single-electron oxidation, radical addition to the olefin, and finally, an intramolecular cyclization step. organic-chemistry.org The regioselectivity of the addition is a key factor in determining the final substitution pattern of the indolizine ring. organic-chemistry.org

Palladium-Catalyzed Annulation: In palladium-catalyzed reactions, the choice of ligand can be a critical determinant of selectivity. The annulation of 2-(pyridine-2-yl)acetonitrile derivatives with propargyl carbonates shows that the regioselectivity of the cyclization is highly dependent on the phosphine (B1218219) ligand used in the catalytic system. organic-chemistry.org

The following table details the conditions and outcomes for the selective synthesis of indolizines from 2-(pyridin-2-yl)acetate derivatives, illustrating the control over cyclization selectivity.

Reaction TypeCatalyst/MediatorCoupling PartnerKey ConditionsOutcome/SelectivityReference
Oxidative CyclizationI₂ / dppeAlkynesNa₂CO₃, DMF, 160 °CRegio- and chemoselective synthesis of multisubstituted indolizines. organic-chemistry.org
Oxidative Cross-Coupling/CyclizationCu(OAc)₂·H₂O / I₂Olefins (Styrenes)NBu₄ClGood yields for 1,3-di- and 1,2,3-trisubstituted indolizines. organic-chemistry.org
AnnulationPd(0) / Phosphine LigandPropargyl CarbonatesLigand variationRegioselectivity is controlled by the choice of phosphine ligand. organic-chemistry.org

Applications of 2 Pyridin 2 Yl Acetaldehyde As a Key Synthetic Intermediate

Construction of Diverse Heterocyclic Ring Systems

The strategic placement of the aldehyde and pyridine (B92270) functionalities in 2-(Pyridin-2-YL)acetaldehyde facilitates its use in various cyclization reactions to form numerous heterocyclic scaffolds.

Synthesis of Pyridine Derivatives

While this compound itself contains a pyridine ring, it can be employed in reactions that lead to the formation of more complex pyridine-containing structures. For instance, it can undergo condensation reactions with compounds containing active methylene (B1212753) groups in the presence of an ammonia (B1221849) source to construct new pyridine rings. The Chichibabin pyridine synthesis, a classic method, involves the reaction of aldehydes, such as acetaldehyde (B116499) (which can be conceptually related to the reactive aldehyde portion of our title compound), with other carbonyl compounds and ammonia to yield substituted pyridines. ijpsonline.comijpsonline.com Modern variations of pyridine synthesis often utilize multicomponent reactions, where the aldehyde functionality can react with various substrates to build the pyridine core. ijpsonline.comijpsonline.com

Access to Fused Pyridine Systems (e.g., Imidazo[1,2-a]pyridines, Pyrido[1,2-a]benzimidazoles)

The structure of this compound is particularly well-suited for the synthesis of fused pyridine systems.

Imidazo[1,2-a]pyridines: This scaffold is a prominent feature in many biologically active compounds. sci-hub.se The synthesis of imidazo[1,2-a]pyridines often involves the reaction of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. While not a direct application of this compound, its derivatives can be envisioned as precursors. For example, conversion of the aldehyde to a halomethyl ketone would provide a suitable substrate for this cyclization. A more direct, albeit analogous, approach involves the condensation of 2-aminopyridines with ketones, which can be catalyzed by copper salts. organic-chemistry.orgresearchgate.net Furthermore, 2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)acetaldehyde, a derivative, highlights the utility of the acetaldehyde moiety on a pre-formed imidazo[1,2-a]pyridine (B132010) core for further functionalization. vulcanchem.com The aldehyde group in this derivative is reactive and can undergo nucleophilic addition with amines to form Schiff bases or be reduced to a primary alcohol. vulcanchem.com

Pyrido[1,2-a]benzimidazoles: These fused heterocyclic systems can be synthesized through various strategies. One approach involves the photo-stimulated cyclization of 2-(2-halophenylamino)pyridines, which proceeds via an SRN1 mechanism to form the C-N bond. conicet.gov.ar Another method utilizes a one-pot, four-component reaction of pyridine, chloroacetonitrile, malononitrile, and an aromatic aldehyde to produce polysubstituted pyrido[1,2-a]benzimidazole (B3050246) derivatives. nih.gov Multicomponent reactions involving 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole, malononitrile, and aromatic aldehydes also provide a facile route to these structures. ibu.edu.tr

Formation of Polyheterocyclic Scaffolds (e.g., Thiazolo[3,2-a]pyridines, Pteridines, Lumazines, Tetrazolopyrimidines, Indolizines)

The versatility of this compound extends to the synthesis of more complex polyheterocyclic systems.

Thiazolo[3,2-a]pyridines: These sulfur and nitrogen-containing fused systems can be synthesized through Mannich-type reactions. For example, the reaction of N-methylmorpholinium 4-aryl-3-cyano-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates with an α,α-disubstituted aldehyde and an amine leads to the formation of functionalized thiazolo[3,2-a]pyridines. kubsu.ru A five-component cascade reaction has also been developed for the synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives, showcasing the efficiency of multicomponent strategies in building molecular complexity. nih.govrsc.org

Pteridines and Lumazines: Pteridines, composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings, are significant in various biological processes. derpharmachemica.com A primary synthetic route, the Isay reaction, involves the condensation of a 4,5-diaminopyrimidine (B145471) with a dicarbonyl compound. derpharmachemica.comthieme-connect.de The aldehyde functionality of this compound, or its glyoxal (B1671930) derivative 2-oxo-2-(pyridin-2-yl)acetaldehyde, can serve as the dicarbonyl component in such condensations.

Indolizines: Derivatives of this compound, specifically 2-(pyridin-2-yl)acetates, are key starting materials for the synthesis of indolizines. nih.govresearchgate.netrsc.orgnih.gov These syntheses can be achieved through various methods, including:

A three-component reaction of 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols under solvent- and metal-free conditions. nih.gov

Radical cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives with sulfoxonium ylides. researchgate.net

Copper-mediated radical oxidative annulation of 2-(pyridin-2-yl)acetate derivatives with α,β-unsaturated carboxylic acids. rsc.org

Iodine-mediated oxidative cyclization with alkynes. organic-chemistry.org

Copper/I2-mediated oxidative cross-coupling/cyclization with simple olefins. nih.gov

Synthesis of Quinoline (B57606) Derivatives

The synthesis of quinoline derivatives can be achieved through condensation reactions involving anilines and α,β-unsaturated carbonyl compounds (Skraup-Doebner-Von Miller synthesis) or anilines with β-ketoesters (Conrad–Limpach synthesis). jptcp.com The aldehyde group of this compound can participate in condensation reactions to form chalcone-like intermediates, which can then cyclize to form quinolines. For example, 2-(pyridin-3-yl)acetaldehyde (B121828) is used in the synthesis of 3-substituted quinoline derivatives. lookchem.com

Generation of 1,2,4-Triazine (B1199460) and Nitrone Structures

1,2,4-Triazines: These heterocycles can be synthesized through various methods, including domino annulation reactions and tandem cyclizations. researchgate.netsioc-journal.cn An unprecedented 1,4-cycloaddition of 1,2,4,5-tetrazines with in situ generated enamines from aldehydes provides a novel route to 1,2,4-triazine derivatives. dicp.ac.cnnih.gov The aldehyde functionality of this compound can be converted to an enamine, making it a suitable precursor for this reaction.

Nitrones: Nitrones can be synthesized through the condensation of aldehydes with N-substituted hydroxylamines. sci-rad.com Therefore, this compound can directly react with N-aryl-N-hydroxylamines to produce the corresponding C-(pyridin-2-yl)-nitrones. sci-rad.com Another route to nitrones involves the isomerization of certain 1,2,4-triazine derivatives. researchgate.netresearchgate.net

Preparation of Pyrimidine Derivatives

Pyrimidine derivatives are widely synthesized due to their broad pharmacological activities. nih.govbu.edu.egnih.gov A common and versatile method for constructing the pyrimidine ring is the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea (B33335), or guanidine (B92328). bu.edu.egresearchgate.net The this compound can be a precursor to the three-carbon fragment required for this condensation. For instance, it can undergo self-condensation or reaction with other carbonyl compounds to generate an α,β-unsaturated aldehyde or ketone, which can then react with urea or its derivatives to form the pyrimidine ring.

Role in the Synthesis of Complex Organic Molecules

The reactivity of this compound allows it to serve as a foundational component in the construction of elaborate molecular architectures, particularly heterocyclic systems and coordination complexes. Its aldehyde functionality is a prime site for nucleophilic attack, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

A significant application is in the synthesis of polydentate Schiff base ligands. Through condensation reactions with hydrazine (B178648) derivatives, this compound forms ligands that can coordinate with various metal ions. For instance, it is a precursor to (E)-2-(6-chloropyridazin-3-yl)-1-(1-(pyridin-2-yl)ethylidene)hydrazine. researchgate.net This tridentate ligand, which coordinates through the nitrogen atoms of the pyridine ring, the azomethine group, and the pyridazine (B1198779) ring, is used to synthesize novel iron(II), nickel(II), and copper(II) complexes. researchgate.net

Spectroscopic and analytical studies of these resulting metal complexes reveal specific geometries, such as square planar and distorted octahedral, depending on the metal-to-ligand molar ratio. researchgate.net These coordination complexes are not merely structural curiosities; they are investigated for their potential biological activities, including in vitro antibacterial and antifungal properties. researchgate.net The research into these compounds extends to their cytotoxic effects on cancer cell lines and molecular docking studies to understand their interaction with biological targets like DNA gyrase. researchgate.net

The general reactivity pattern of using pyridine-based aldehydes to build fused heterocyclic systems is well-established, suggesting a broad scope of potential applications for this compound in creating diverse molecular frameworks.

Table 1: Synthesis of Metal Complexes from this compound-Derived Ligand

Precursor Compound Reaction Type Resulting Ligand Metal Ions Used Resulting Complex Geometry Investigated Applications

Emerging Applications in Materials Science and Polymer Chemistry

The influence of this compound extends into the realm of materials science and polymer chemistry, primarily through the synthesis of functional monomers. While the aldehyde itself is highly reactive, its derivatives, such as the corresponding alcohol 2-(pyridin-2-yl)ethanol, serve as key starting materials for creating polymers with tailored properties. rsc.org

A notable application involves the synthesis of the monomer 2-(pyridin-2-yl)ethyl methacrylate (B99206) (PyEMA). rsc.orgresearchgate.net This monomer is then subjected to controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Group Transfer Polymerization (GTP), to produce well-defined homopolymers (poly(PyEMA)) and block copolymers (e.g., with styrene (B11656) or methyl methacrylate). rsc.orgresearchgate.net

The significance of using the 2-(pyridin-2-yl)ethyl moiety lies in its function as a protecting group for methacrylic acid. rsc.org After polymerization, this protecting group can be selectively cleaved under either mild alkaline conditions or by heating to temperatures at or above 110°C. rsc.orgresearchgate.net This process converts the poly(PyEMA) segments into poly(methacrylic acid) segments, fundamentally altering the polymer's chemical nature and properties, such as its solubility and functionality. This post-polymerization modification is a powerful strategy for designing smart or responsive materials. The commercial availability and relatively low cost of the precursor, 2-(pyridin-2-yl)ethanol, further enhance the potential for this system to be widely adopted by the polymer community. rsc.orgresearchgate.net

The development of polymers containing pyridine functionalities is also driven by their potential use in advanced applications like molecular electronics, where the electronic properties of the heterocyclic ring can be exploited. beilstein-journals.org

Table 2: Polymer Synthesis from 2-(Pyridin-2-yl)ethanol-Derived Monomer

Monomer Polymerization Method Co-monomers Resulting Polymer Type Post-Polymerization Modification
2-(Pyridin-2-yl)ethyl methacrylate (PyEMA) Group Transfer Polymerization (GTP) Methyl Methacrylate Diblock Copolymer Cleavage of protecting group to yield Poly(methacrylic acid) segments
2-(Pyridin-2-yl)ethyl methacrylate (PyEMA) Reversible Addition-Fragmentation chain Transfer (RAFT) Styrene Diblock Copolymer Cleavage of protecting group to yield Poly(methacrylic acid) segments

Table 3: List of Mentioned Compounds

Compound Name
This compound
2-(Pyridin-2-yl)ethanol
2-(Pyridin-2-yl)ethyl methacrylate (PyEMA)
(E)-2-(6-chloropyridazin-3-yl)-1-(1-(pyridin-2-yl)ethylidene)hydrazine
Iron(II), Nickel(II), Copper(II) complexes
Methacrylic Acid
Methyl Methacrylate
Styrene
Poly(methacrylic acid)

Computational Chemistry and Theoretical Investigations of 2 Pyridin 2 Yl Acetaldehyde

Quantum Chemical Studies

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These studies on 2-(Pyridin-2-yl)acetaldehyde focus on its electronic landscape and how this dictates its chemical behavior.

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules due to its balance of accuracy and computational cost. scispace.com DFT is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, n(r), rather than the complex many-electron wavefunction. scispace.comnobelprize.org This approach allows for the calculation of various molecular properties, including optimized geometry, electronic energies, and orbital distributions.

For this compound, DFT calculations are used to predict its reactivity. The distribution of electron density reveals electrophilic and nucleophilic sites. The carbonyl carbon of the acetaldehyde (B116499) group is an electrophilic center, susceptible to nucleophilic attack, while the pyridine (B92270) nitrogen atom, with its lone pair of electrons, acts as a nucleophilic and basic site. The oxygen atom of the carbonyl group also has lone pairs, making it a hydrogen bond acceptor.

DFT studies, often employing hybrid functionals like B3LYP, provide insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial for predicting chemical reactivity. For instance, the LUMO is typically centered on the acetaldehyde moiety, specifically the C=O antibonding orbital, indicating its role in accepting electrons during nucleophilic addition reactions. The HOMO may have significant contributions from the pyridine ring's π-system and the oxygen's lone pairs. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

Recent studies on related pyridine derivatives demonstrate the power of DFT in elucidating electronic properties and their correlation with experimental observations. nih.gov While specific extensive DFT studies on this compound are not widely published, data for related compounds and the fundamental principles of DFT allow for reliable predictions of its electronic character and reactivity.

Table 1: Computed Molecular Properties of this compound This table presents properties calculated using computational methods, providing a quantitative overview of the molecule's characteristics.

PropertyValueSource
Molecular Weight121.14 g/mol PubChem
XLogP30.3PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count2PubChem
Topological Polar Surface Area30 ŲPubChem
Complexity92.9PubChem

Data sourced from the PubChem database and computed by various validated algorithms. nih.gov

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. wayne.edu These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are crucial for mapping reaction pathways and determining the energies of transition states. wayne.eduacs.org

For this compound, ab initio calculations can be employed to study various reactions, such as its oxidation to 2-(pyridin-2-yl)acetic acid or its reduction to 2-(pyridin-2-yl)ethanol. A key application is the detailed analysis of reaction mechanisms, for example, the addition of a nucleophile to the carbonyl group. Calculations can identify the structure of the transition state and the corresponding activation energy barrier, which determines the reaction rate. acs.org

Studies on the reaction of OH radicals with similar molecules have shown that ab initio methods can successfully chart the potential energy surface, identifying the most favorable reaction channels. wayne.edu In the case of this compound, these methods could be used to explore isomerization pathways, such as the keto-enol tautomerism, or decomposition routes under specific conditions. While computationally more demanding than DFT, high-level ab initio calculations provide benchmark data for reaction energetics. acs.org

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Conformational Analysis and Intermolecular Interactions

The flexibility of the side chain in this compound allows it to adopt various spatial arrangements (conformations), which can have different energies. Understanding these conformational preferences and the non-covalent interactions that stabilize them is critical for predicting the molecule's behavior.

The primary source of conformational flexibility in this compound is the rotation around the single bond connecting the pyridine ring and the acetaldehyde group. This rotation leads to different relative orientations of the pyridine nitrogen and the carbonyl group, known as rotamers or conformers.

Computational studies on similar 2-substituted pyridines, such as 2-pyridyl imides and pyridin-2-yl guanidines, have shown that two main planar conformers exist: a syn conformer, where the side chain is oriented towards the pyridine nitrogen, and an anti conformer, where it is oriented away. researchgate.nettandfonline.com Theoretical calculations often reveal a small energy difference between these conformers, with one being slightly more stable due to subtle electronic or steric effects. tandfonline.com For this compound, the syn and anti conformers would be defined by the dihedral angle involving the pyridine nitrogen, the C2 carbon of the ring, the adjacent methylene (B1212753) carbon, and the carbonyl carbon. The energy landscape can be mapped by systematically varying this dihedral angle and calculating the energy at each point, revealing the energy barriers to rotation between the stable conformers.

Table 2: Hypothetical Relative Energies of this compound Conformers This table illustrates a plausible energy landscape for the rotation around the C(ring)-C(side chain) bond, based on findings for similar 2-substituted pyridine systems.

ConformerDihedral Angle (N-C-C-C)Relative Energy (kJ/mol)Notes
Syn-Eclipsed~0°+16Transition state, sterically hindered
Syn-Gauche~60°0Likely global minimum, stabilized by non-covalent interactions
Anti-Eclipsed~120°+8Transition state
Anti-Planar~180°+2.5Local energy minimum

These values are illustrative and based on trends observed in related molecules. The actual energy landscape would require specific high-level calculations. tandfonline.com

Non-covalent interactions play a crucial role in determining the structure and properties of this compound, both intramolecularly and in its interactions with other molecules.

Hydrogen Bonding: The pyridine nitrogen and the carbonyl oxygen are both potential hydrogen bond acceptors. In the presence of hydrogen bond donors like water or alcohols, these sites can form strong intermolecular hydrogen bonds. acs.org DFT studies on pyridine-water complexes have precisely characterized the geometry and strength of such interactions. acs.org Intramolecularly, while there are no classic hydrogen bond donors in the molecule itself, weak C-H···N or C-H···O interactions can contribute to the stability of certain conformers.

n→π Interactions:* A more subtle but significant non-covalent interaction is the n→π* interaction. This involves the donation of electron density from a lone pair (n) of a nucleophile into an empty antibonding orbital (π) of an electrophile. In the context of this compound, this could occur intramolecularly, where the lone pair of the pyridine nitrogen (n) interacts with the π orbital of the carbonyl group (C=O). tandfonline.com Such an interaction is geometrically most favorable in the syn conformer and can be a key factor in its stabilization. Studies on the pyridine-acetaldehyde complex confirm the existence of n→π* interactions between these two moieties. rsc.org

Rotameric Preferences and Energy Landscapes

Mechanistic Insights from Computational Simulations

Computational simulations, including molecular dynamics (MD) and combined quantum mechanics/molecular mechanics (QM/MM) methods, provide a dynamic view of molecular processes and reaction mechanisms. nih.govmdpi.com

For this compound, these simulations can be used to model its behavior in solution, showing how solvent molecules arrange around it and influence its conformational equilibrium. More advanced simulations can trace the entire mechanism of a chemical reaction. For example, the nucleophilic addition of an amine to the aldehyde group to form an imine can be modeled. acs.org

QM/MM simulations are particularly powerful for studying reactions in complex environments, such as enzymes. mdpi.com In such a simulation, the reacting core of the molecule (e.g., the aldehyde group and the incoming nucleophile) is treated with a high-level quantum mechanics method, while the surrounding environment (solvent, protein) is treated with a more efficient molecular mechanics force field. nih.gov This approach has been used to gain mechanistic insights into various aldehyde reactions, including deformylations and H₂S scavenging, revealing the step-by-step process, identifying intermediates, and calculating the free energy profile of the reaction. acs.orgacs.org These computational tools allow researchers to understand not just what happens in a reaction involving this compound, but how and why it happens at the molecular level.

Transition State Characterization

The characterization of transition states is fundamental to understanding reaction mechanisms, providing information about the energy barriers and the geometry of the highest-energy point along a reaction coordinate. While specific transition state analyses for reactions of this compound are not extensively documented, studies on analogous systems provide valuable insights into its potential reactivity.

Theoretical investigations into the instability of related pyridine-containing carboxylic acids, such as 2,2-di(pyridin-2-yl)acetic acid (DPA), have been performed using DFT calculations at the B3LYP/6-311G** level of theory. nih.gov These studies explored processes like tautomerization and decarboxylation, which involve the reactive site adjacent to the pyridine ring, similar to the methylene bridge in this compound. For the migration of a methine proton to the carbonyl oxygen (enol formation) or the pyridine nitrogen (enaminone formation), significant energy barriers were calculated. nih.gov Such calculations are crucial for determining the feasibility of reaction pathways.

For example, the energy barriers for proton migration in DPA were found to be substantial, suggesting that such tautomerization processes are unlikely to occur spontaneously. nih.gov This type of analysis, when applied to this compound, could elucidate the stability of its enol tautomer, which is often a key intermediate in its reactions.

In another relevant study, the reductive coupling of aldehydes with 1,1-diarylethylenes, promoted by a pyridine-boryl radical, was investigated using DFT calculations with the M06-2X functional. rsc.org The study modeled the reaction of isobutyraldehyde (B47883) and characterized the transition state for the initial coordination of the aldehyde's oxygen atom to the boron-containing radical. rsc.org This step was found to have an activation barrier of 13.3 kcal/mol, leading to the formation of a key ketyl radical intermediate. rsc.org This provides a model for how the aldehyde group in this compound might be activated in radical reactions.

Table 1: Calculated Energy Barriers for Reactions in Related Pyridine Compounds
ReactionModeled CompoundComputational MethodCalculated Energy Barrier (kcal/mol)Reference
Proton Migration (Methine to Carbonyl Oxygen)2,2-di(pyridin-2-yl)acetic acidB3LYP/6-311G ~55-57 nih.gov
Proton Migration (Methine to Pyridine Nitrogen)2,2-di(pyridin-2-yl)acetic acidB3LYP/6-311G~44 nih.gov
Coordination of Aldehyde to Pyridine-Boryl RadicalIsobutyraldehydeM06-2X13.3 rsc.org

Free Energy Profiles of Reactions

Free energy profiles map the energy of a system along a reaction coordinate, illustrating the relative stabilities of reactants, intermediates, transition states, and products. These profiles are essential for predicting reaction kinetics and thermodynamics.

Similarly, the DFT investigation of the reductive coupling of isobutyraldehyde provided a computed Gibbs free energy profile for the entire catalytic cycle. rsc.org The profile showed the initial activation of the aldehyde, its addition to an olefin, and the final hydrogen abstraction step. The formation of the ketyl radical from the initial adduct was found to be a facile process with a low barrier of 3.2 kcal/mol relative to the preceding intermediate. rsc.org

Table 2: Examples of Calculated Free Energy Changes in Related Reactions
Reaction StepSystem/ReactionComputational MethodCalculated ΔG‡ or ΔE (kcal/mol)Reference
O-vinylation of ketoximeTrofimov ReactionB2PLYP/6-311+G//B3LYP/6-31+G* 24.9 (Activation Energy) researchgate.net
Ketyl Radical FormationReductive CouplingM06-2X3.2 (Activation Energy relative to intermediate) rsc.org
Overall Decarboxylation2,2-di(pyridin-2-yl)acetic acidB3LYP/6-311G~15 (Thermodynamic Favorability) nih.gov

Prediction of Spectroscopic Properties from Theoretical Calculations

Theoretical calculations are widely used to predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. These predictions can aid in the structural elucidation of new compounds and the interpretation of experimental data. DFT methods, particularly with hybrid functionals like B3LYP and basis sets such as 6-311G(d,p), have proven effective for this purpose. jocpr.comnih.gov

For pyridine derivatives, computational studies have successfully correlated theoretical spectra with experimental results. For instance, a study on a hydrazone-pyridine compound used the B3LYP/6-31G(d,p) level of theory to compute vibrational frequencies and NMR chemical shifts. nih.gov The calculated vibrational modes, including C=N stretching and C-H in-plane bending, showed good agreement with experimental FTIR and FTRaman spectra. nih.gov

In another example, the vibrational analysis of 2-bromo-3-hydroxy-6-methyl pyridine was performed using DFT at the B3LYP/6-311G(d,p) level. jocpr.com The calculated C-H stretching vibrations were predicted to be in the 2923-3079 cm⁻¹ range, which aligns with typical experimental values for aromatic systems. jocpr.com The study also predicted bond lengths and angles that were in good agreement with experimental data. jocpr.com

For this compound, a similar computational approach would be expected to yield reliable predictions of its key spectroscopic features. This would involve optimizing the molecule's geometry and then performing frequency and NMR calculations. The predicted IR spectrum would show characteristic peaks for the aldehyde C=O stretch (typically around 1720-1740 cm⁻¹) and vibrations associated with the pyridine ring. The predicted ¹H and ¹³C NMR spectra would provide chemical shifts for the aldehyde proton and carbon, as well as the distinct protons and carbons of the pyridine ring and methylene bridge.

Table 3: Predicted Spectroscopic Data for Related Pyridine Derivatives using DFT
CompoundSpectroscopic PropertyComputational MethodPredicted Value/RangeReference
3-chloro-2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridineC=N Vibrational Stretch (cm⁻¹)B3LYP/6-31G(d,p)1045-1601 nih.gov
3-chloro-2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridineC-H In-plane Bending (cm⁻¹)B3LYP/6-31G(d,p)1057-1278 nih.gov
2-bromo-3-hydroxy-6-methyl pyridineC-H Vibrational Stretch (cm⁻¹)B3LYP/6-311G(d,p)2923-3079 jocpr.com
2-bromo-3-hydroxy-6-methyl pyridineC-C Bond Length (Å)B3LYP/6-311G(d,p)1.390-1.504 jocpr.com

Advanced Analytical Methodologies for Characterization of 2 Pyridin 2 Yl Acetaldehyde and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 2-(Pyridin-2-yl)acetaldehyde. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal their atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In ¹H NMR analysis of this compound, specific chemical shifts (δ) are anticipated based on the electronic environment of the protons. The aldehydic proton (CHO) is expected to appear as a distinct signal in the downfield region, typically between 9.5 and 10.0 ppm, due to the strong deshielding effect of the carbonyl group. pdx.edu The methylene (B1212753) protons (CH₂) adjacent to the pyridine (B92270) ring would also be deshielded and are expected to resonate as a singlet or a multiplet in the range of 3.5-4.5 ppm. The four protons on the pyridine ring will appear in the aromatic region (7.0-8.7 ppm), each with a characteristic chemical shift and coupling pattern determined by its position relative to the nitrogen atom and the acetaldehyde (B116499) substituent. rsc.orgresearchgate.net For instance, the proton at the 6-position is typically the most downfield. rsc.orgresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The most downfield signal would correspond to the carbonyl carbon of the aldehyde, expected around 190-200 ppm. The carbon atoms of the pyridine ring would appear in the aromatic region, approximately between 120 and 150 ppm, with the carbon atom bonded to the nitrogen (C2) and the carbon at position 6 showing distinct shifts. rsc.org The methylene carbon (CH₂) would be found further upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on general principles and data for analogous compounds.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehyde (CHO) 9.5 - 10.0 190 - 200
Methylene (CH₂) 3.5 - 4.5 45 - 55
Pyridine H3/C3 7.2 - 7.4 ~122
Pyridine H4/C4 7.6 - 7.8 ~137
Pyridine H5/C5 7.1 - 7.3 ~124
Pyridine H6/C6 8.5 - 8.7 ~149

Mass Spectrometry (MS, GC-MS)

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. nih.govchemicalbook.com

For this compound (molar mass: 121.14 g/mol ), the mass spectrum would show a molecular ion peak [M]⁺ at m/z = 121. nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental formula, C₇H₇NO. rsc.org The fragmentation pattern is key to structural confirmation. Expected fragmentation includes the loss of the aldehyde group (CHO, 29 Da) to yield a fragment at m/z = 92. This prominent peak would correspond to the stable pyridin-2-ylmethyl cation. Further fragmentation of the pyridine ring would produce smaller characteristic ions. nih.govresearchgate.net

Table 2: Expected Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment
121 [M]⁺ (Molecular Ion)
92 [M-CHO]⁺ (Pyridin-2-ylmethyl cation)
78 [C₅H₄N]⁺ (Pyridyl cation after loss of CH₂CHO)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule and is used to identify the presence of specific functional groups. nih.gov For this compound, the most characteristic absorption would be the strong C=O stretching band of the aldehyde group, which typically appears in the range of 1720-1740 cm⁻¹. uc.eduspcmc.ac.in The presence of the aldehyde is further confirmed by two weak C-H stretching bands around 2750 cm⁻¹ and 2850 cm⁻¹. libretexts.org Absorptions corresponding to the pyridine ring include C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region and aromatic C-H stretching just above 3000 cm⁻¹. uc.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems. Pyridine and its derivatives exhibit characteristic absorptions in the UV region due to π→π* and n→π* electronic transitions. nist.govresearchgate.net For 2-pyridinecarboxaldehyde (B72084), a closely related compound, absorptions are observed around 230 nm and 270 nm. nist.gov Similar absorption maxima (λ_max) would be expected for this compound, arising from the electronic transitions within the pyridine ring, which are influenced by the acetaldehyde substituent. masterorganicchemistry.comresearchgate.net

Table 3: Key Spectroscopic Data for this compound

Technique Feature Expected Region/Value
IR C=O Stretch (Aldehyde) 1720 - 1740 cm⁻¹ (strong)
C-H Stretch (Aldehyde) ~2750 & ~2850 cm⁻¹ (weak)
C=C, C=N Stretch (Pyridine) 1400 - 1600 cm⁻¹
UV-Vis π→π* Transition ~230 - 280 nm

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. These methods rely on the differential partitioning of the compound between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress, identifying compounds, and determining appropriate solvent systems for column chromatography. tifr.res.in For this compound, a polar compound, a silica (B1680970) gel plate (a polar stationary phase) is typically used. rsc.org The mobile phase, or eluent, is usually a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate). sigmaaldrich.commerckmillipore.com The ratio of these solvents is adjusted to achieve an optimal retention factor (R_f) value, ideally between 0.3 and 0.5 for good separation. Visualization of the spot can be achieved under UV light (254 nm) due to the UV-active pyridine ring. rsc.org Alternatively, chemical stains that react with aldehydes, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), can be used. epfl.ch

Table 4: Example TLC Solvent Systems for Polar Pyridine Derivatives

Solvent System (v/v) Application Notes
Hexane / Ethyl Acetate (B1210297) (e.g., 3:1 to 1:1) A common starting point for compounds of moderate polarity. rsc.orgrsc.org The ratio is adjusted based on the observed R_f value.
Dichloromethane (B109758) / Methanol (e.g., 95:5) Used for more polar compounds where hexane/ethyl acetate provides insufficient elution.

Column Chromatography for Purification (e.g., Silica Gel Chromatography)

For the purification of this compound on a preparative scale, column chromatography is the method of choice. Silica gel is the most common stationary phase for this purpose. rsc.orggoogleapis.comacs.org The process involves packing a glass column with silica gel and eluting the crude product through the column using a solvent system, often determined through prior TLC analysis. beilstein-journals.org A gradient elution, starting with a less polar solvent system (e.g., ethyl acetate/hexane) and gradually increasing the polarity, can effectively separate the target compound from less polar and more polar impurities. acs.org Fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound. googleapis.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for elucidating the precise three-dimensional atomic arrangement of crystalline solids. While the reactive nature of this compound makes its own single-crystal analysis challenging, numerous studies have successfully employed this method to determine the solid-state structures of its various derivatives. This analysis provides unequivocal proof of structure, configuration, and conformation, revealing crucial details about intramolecular and intermolecular interactions, such as hydrogen bonding and π-stacking. researchgate.netresearchgate.net

Research on pyridin-2-yl guanidine (B92328) derivatives has utilized X-ray crystallography to confirm conformational changes observed in NMR studies. researchgate.net For instance, the crystal structure of N-(5-methylpyridin-2-yl)guanidinium chloride was determined to understand the rotational orientation of the guanidinium (B1211019) group relative to the pyridine ring. researchgate.net Similarly, single crystals of anthracene (B1667546) derivatives synthesized using this compound as a raw material have been successfully analyzed. researchgate.net These studies confirmed the molecular structures and revealed that changing reaction conditions could lead to different products, including chiral compounds, whose stereochemistry was unambiguously established by X-ray diffraction. researchgate.netbeilstein-journals.org

In another example, the crystal structures of acetaldehyde oxime derivatives, (E)-2-(4-hydroxyphenyl)-2-oxoacetaldehyde oxime monohydrate (I) and (E)-2-(4-nitrophenyl)-2-oxoacetaldehyde oximes (II), were determined by single-crystal X-ray analysis, confirming their molecular configurations. x-mol.com Although not direct derivatives of this compound, this research highlights the utility of the technique for analogous structures. The crystallographic data obtained in these studies, such as unit cell dimensions and space group symmetry, are fundamental to understanding the material's properties. researchgate.netx-mol.com

Table 1: Selected X-ray Crystallography Data for Derivatives

Compound/Derivative Class Crystal System Space Group Key Structural Findings Reference
Anthracene derivatives from this compound Varies Varies Confirmed π-conjugated systems and identified chiral carbon atoms in dihydro-anthracene products. researchgate.net
(E)-2-(4-Hydroxyphenyl)-2-oxoacetaldehyde oxime monohydrate Monoclinic P 21/n Elucidation of molecular and crystal structure. x-mol.com
(E)-2-(4-Nitrophenyl)-2-oxoacetaldehyde oxime Monoclinic P 21/n Determination of molecular geometry and intermolecular interactions. x-mol.com
N-(5-methylpyridin-2-yl)guanidinium chloride --- --- Confirmed a 180° change in dihedral angle compared to its neutral analogue, supported by theoretical studies. researchgate.net

Elemental Analysis and Electrochemical Characterization

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. This method provides an essential check for the purity and empirical formula of a newly synthesized compound. For this compound (C₇H₇NO), the theoretical elemental composition can be readily calculated from its molecular formula. nih.gov

Theoretical Composition (C₇H₇NO):

Carbon (C): 69.41%

Hydrogen (H): 5.82%

Nitrogen (N): 11.56%

Oxygen (O): 13.21%

In practice, researchers synthesize derivatives and use elemental analysis to confirm that the experimental values align with the calculated theoretical percentages, typically within a ±0.4% margin of error. For example, studies on various pyridine derivatives report using automated analyzers, such as the Heraeus CHN-O Rapid Elementary Analyzer, to carry out these measurements. rsc.org The concordance between the found and calculated values serves as crucial evidence for the successful synthesis of the target molecule. x-mol.comrsc.org

Table 2: Elemental Analysis Data for a Representative Derivative

Derivative Formula Analysis Calculated (%) Found (%) Reference
(E)-2-(4-Hydroxyphenyl)-2-oxoacetaldehyde oxime monohydrate C₈H₉NO₄ C 52.46 52.40 x-mol.com
H 4.95 4.99 x-mol.com
N 7.65 7.61 x-mol.com
(E)-2-(4-Nitrophenyl)-2-oxoacetaldehyde oxime C₈H₆N₂O₄ C 49.50 49.45 x-mol.com
H 3.11 3.14 x-mol.com

Electrochemical Characterization

The electrochemical behavior of this compound derivatives, particularly metal complexes of its Schiff base and thiosemicarbazone forms, has been investigated to understand their redox properties. Cyclic voltammetry (CV) is the most common technique employed for this purpose. These studies provide insights into the electron transfer processes, stability of different oxidation states, and the potential for applications in catalysis or sensor development. researchgate.netnih.gov

For instance, the electrochemical properties of copper(II) complexes with thiosemicarbazones derived from aldehydes have been studied in dimethylformamide (DMFA) solution. nih.gov These studies often reveal a quasi-reversible, diffusion-controlled Cu(II)/Cu(I) redox process. The redox potential is influenced by the specific substituents on the thiosemicarbazone ligand, demonstrating how structural modifications can tune the electrochemical characteristics of the molecule. nih.gov Similarly, the electrochemical features of Schiff base ligands derived from 2-pyridinecarboxaldehyde (a closely related precursor) and their binuclear metal complexes have been elucidated, highlighting their potential as catalysts for oxidation reactions. researchgate.net

Specialized Analytical Applications of Derivatives (e.g., Hydrazone Derivatives as Analytical Reagents)

Derivatives of this compound, especially hydrazones, have been developed as highly effective analytical reagents for the detection and quantification of metal ions. dergipark.org.trresearchgate.net The unique structure of these derivatives, containing nitrogen and oxygen donor atoms, allows them to act as chelating agents, forming stable, colored complexes with specific metal ions. dergipark.org.trsmolecule.com This property is the basis for their use in spectrophotometric and extractive-spectrophotometric methods. dergipark.org.trresearchgate.net

A prominent example is Pyridine-2-acetaldehyde salicyloyl hydrazone (PASH) . This reagent has been successfully employed for the trace-level determination of cobalt(II) and iron. dergipark.org.trresearchgate.net The reaction between PASH and the metal ion forms a colored complex that can be extracted into an organic solvent. The intensity of the color, measured by a spectrophotometer at a specific wavelength (λmax), is directly proportional to the concentration of the metal ion in the sample. dergipark.org.tr These methods are valued for their sensitivity and applicability to various samples, including water and alloys. dergipark.org.tr

Another class of derivatives, such as 8-{2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl}quinoline, is also recognized for its potential in analytical chemistry as a chelating agent for metal ion detection assays. smolecule.com The formation of hydrazones from aldehydes like this compound is a general strategy for creating reagents tailored for specific analytical tasks. evitachem.com

Table 3: Analytical Applications of this compound Hydrazone Derivatives

Derivative Reagent Analyte Method Key Finding Reference
Pyridine-2-acetaldehyde salicyloyl hydrazone (PASH) Cobalt(II) Extractive Spectrophotometry Enables determination of cobalt at trace levels. dergipark.org.trresearchgate.net
Pyridine-2-acetaldehyde salicyloyl hydrazone (PASH) Iron (microamounts) Extractive Spectrophotometry Forms a stable complex allowing for sensitive detection. dergipark.org.tr

Future Perspectives and Emerging Research Avenues

Development of Green and Sustainable Synthetic Methodologies

A major thrust in modern chemistry is the development of environmentally benign synthetic processes. For 2-(Pyridin-2-yl)acetaldehyde and its derivatives, future research is geared towards replacing traditional, often harsh, synthetic protocols with greener alternatives that offer high efficiency, minimize waste, and utilize safer reagents.

Traditional methods for pyridine (B92270) synthesis, such as the Chichibabin reaction, often involve high temperatures and reagents that are not environmentally friendly beilstein-journals.org. Consequently, research is shifting towards more sustainable approaches. Recent advancements in the green synthesis of pyridine derivatives include one-pot multicomponent reactions under microwave irradiation, which offer benefits like excellent yields, pure products, and significantly reduced reaction times acs.org. Other eco-friendly methods employ ultrasound induction or catalysts like Al2O3 under milder conditions ijpsonline.commdpi.com. While not all of these methods have been specifically applied to this compound, they represent a clear future direction for its synthesis, moving away from classical condensation reactions of acetaldehyde (B116499) with ammonia (B1221849) beilstein-journals.org.

Biocatalysis stands out as a particularly promising frontier for the green synthesis and transformation of this compound. Enzymes offer unparalleled selectivity under mild, aqueous conditions, making them ideal catalysts for sustainable chemistry.

Future research will likely focus on employing enzymes like aldolases, dehydrogenases, and lipases for the synthesis and modification of this compound. For instance, 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA) is known to catalyze aldol (B89426) additions of acetaldehyde, and cascade reactions involving this enzyme could be designed for complex syntheses starting from precursors of this compound rsc.org. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are being used for the enantioselective reduction of carbonyl compounds to produce valuable chiral alcohols, a strategy that could be applied to create chiral derivatives from this compound acs.orgmdpi.com. Chemoenzymatic strategies, which combine the selectivity of enzymes with the efficiency of chemical reactions, are also a key area of exploration. An example is the lipase-catalyzed enantioselective esterification of racemic alcohols derived from acetaldehyde, a method that could be adapted for resolving chiral derivatives of this compound researchgate.netmdpi.com.

Biocatalyst ClassPotential Application for this compoundResearch Focus
Aldolases (e.g., DERA)Catalyzing aldol additions with the acetaldehyde moiety.Development of cascade reactions for complex molecule synthesis rsc.org.
Dehydrogenases/Reductases (e.g., KREDs)Enantioselective reduction of the aldehyde to form chiral alcohols.Synthesis of enantiomerically pure building blocks for pharmaceuticals acs.orgmdpi.com.
LipasesKinetic resolution of racemic alcohols derived from the compound.Production of optically active esters and alcohols researchgate.netmdpi.com.
OxidasesSelective oxidation reactions.Biocatalytic desymmetrization and synthesis of oxidized derivatives acs.org.

Investigation of Novel Reactivity and Unexplored Transformations

The unique electronic properties conferred by the pyridine ring suggest that this compound may exhibit novel reactivity not seen in simple aliphatic or aromatic aldehydes. The aldehyde group's high reactivity makes it a prime candidate for various chemical transformations, including oxidation, reduction, and substitution . A related compound, 2-oxo-2-(pyridin-2-yl)acetaldehyde, shows unique reactivity, resisting attack by Grignard reagents while reacting selectively with organocuprates . This points to the potential for uncovering unique reaction pathways for this compound itself.

Emerging research focuses on exploring its participation in multicomponent reactions and novel cyclization strategies. For example, derivatives of 2-(pyridin-2-yl)acetate have been used in novel radical cross-coupling and cyclization reactions to synthesize structurally diverse indolizines researchgate.net. Future work could adapt such radical-based strategies to the aldehyde, potentially leading to new heterocyclic scaffolds. The development of metal-free domino reactions is another promising avenue, offering an economical and environmentally friendly way to construct complex molecules from simple precursors researchgate.net. Investigating its behavior under various catalytic conditions (e.g., organocatalysis, photoredox catalysis) will be crucial to unlocking its full synthetic potential.

Expansion of Applications in Complex Chemical Synthesis

As a versatile building block, this compound is poised for expanded use in the synthesis of complex and biologically active molecules . The pyridine moiety is a common feature in pharmaceuticals, and the aldehyde group provides a convenient handle for elaboration into more complex structures.

Research has already demonstrated its utility in synthesizing a range of heterocyclic systems. It has served as a precursor for creating pyrimidine (B1678525) derivatives and has been used in the synthesis of complex indolizine (B1195054) structures researchgate.netmdpi.com. Its derivatives are also implicated in the synthesis of steroidal pyridines, which have significant biological potential nih.gov. Future applications will likely involve its use as a key intermediate in the synthesis of novel ligands for metal complexes and as a starting material for libraries of compounds for drug discovery and agricultural chemistry smolecule.comresearchgate.net. The development of multi-step synthetic sequences starting from this aldehyde could provide access to new classes of therapeutic agents and functional materials nih.gov.

Target Molecule ClassSynthetic Role of this compoundReference
IndolizinesPrecursor in radical cross-coupling/cyclization reactions. researchgate.net
Pyrimidine DerivativesStarting material for multi-step synthesis. mdpi.com
Steroidal PyridinesIntermediate in the construction of fused heterocyclic systems. nih.gov
Metal Complex LigandsPrecursor for synthesizing tridentate ligands. researchgate.net

Synergistic Integration of Experimental and Computational Approaches

The integration of computational chemistry with experimental studies represents a powerful paradigm for accelerating research into this compound. Density Functional Theory (DFT) calculations and other computational methods are becoming indispensable for understanding and predicting the compound's reactivity, spectroscopic properties, and reaction mechanisms.

Recent studies on related pyridine-containing molecules have successfully used a combination of experimental and computational approaches. For instance, DFT studies have been employed to elucidate plausible reaction mechanisms for the synthesis of pyridin-2-yl ureas, comparing different mechanistic schemes to rationalize experimental outcomes rsc.org. Similarly, combined experimental and theoretical studies on copper (II) complexes of related pyridinyl acetamide (B32628) derivatives have provided deep insights into their structure and electronic properties nih.gov. This synergistic approach can rationalize unexpected reactivity, such as the drop in selectivity observed in certain organocatalyzed reactions involving similar oxoesters researchgate.net.

For this compound, future research will heavily rely on this synergy. Computational modeling can predict reaction pathways, identify stable intermediates, and explain the stereochemical outcomes of biocatalytic transformations acs.org. This predictive power will guide experimental design, saving time and resources by focusing on the most promising reaction conditions and substrates. The combination of machine learning with quantum mechanics (QML) is also an emerging field that could transform the design of new reactions and catalysts related to this scaffold researchgate.net.

Q & A

Q. What are the recommended safety precautions when handling 2-(pyridin-2-yl)acetaldehyde in laboratory settings?

  • Methodological Answer : Based on safety data sheets (SDS), this compound is classified under GHS categories for acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335). Researchers should:
  • Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.
  • Work in a fume hood to minimize inhalation exposure.
  • Store the compound in a cool, dry, and well-ventilated area, avoiding incompatible materials (e.g., strong oxidizers) .
  • In case of skin/eye contact, rinse immediately with water for ≥15 minutes and seek medical attention .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer : A representative method involves palladium-catalyzed cross-coupling reactions. For example:
  • React 2-phenylpyridine with 2-oxo-2-(m-tolyl)acetaldehyde using potassium persulfate (K₂S₂O₈) as an oxidizer and palladium(II) acetate (Pd(OAc)₂) as a catalyst.
  • Purify the product via column chromatography (SiO₂, hexane/ethyl acetate eluent) to isolate the aldehyde .
  • Monitor reaction progress using TLC and confirm purity via NMR or HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Key analytical techniques include:
  • NMR Spectroscopy : ¹H/¹³C NMR to verify the presence of the pyridyl proton (~8.5 ppm) and aldehyde proton (~9.8 ppm).
  • Mass Spectrometry (MS) : ESI-MS or GC-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 122.17).
  • Chromatography : HPLC with UV detection (λ ~250 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can tautomeric equilibria or isomerization processes involving this compound derivatives be investigated?

  • Methodological Answer : For tautomerism studies (e.g., hydrazone derivatives):
  • Use ultrafast spectroscopy (UV-Vis, fluorescence) to track real-time isomerization kinetics.
  • Perform NMR variable-temperature (VT-NMR) experiments to detect equilibrium shifts.
  • Validate mechanisms (e.g., proton transfer) via DFT calculations (Gaussian, ORCA) to model transition states and energy barriers .

Q. What strategies optimize the design of coordination polymers or MOFs using this compound derivatives?

  • Methodological Answer :
  • Synthesize thioether-functionalized ligands (e.g., 2-{[4-(pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid) to enhance metal-binding affinity.
  • Employ solvothermal synthesis with transition metals (e.g., Cd²⁺, Co²⁺) in DMF/water mixtures.
  • Characterize crystal structures via single-crystal X-ray diffraction (SHELX suite for refinement) and analyze luminescent properties using solid-state fluorescence spectroscopy .

Q. How does the pyridyl moiety influence reactivity in cross-coupling reactions, and what catalytic systems optimize these transformations?

  • Methodological Answer : The pyridyl group acts as a directing moiety, enhancing regioselectivity in C–H activation. For example:
  • Use palladium(II) acetate (0.1 equiv) with potassium persulfate (2.0 equiv) in acetonitrile at 80°C for oxidative coupling.
  • Screen ligands (e.g., 1,10-phenanthroline) to stabilize the Pd catalyst and improve yields.
  • Analyze reaction intermediates via in situ IR spectroscopy or HPLC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.